

Comparative Efficacy of 2,1-Benzisoxazole Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: 2,1-Benzisoxazole-3-carboxylic acid

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A comprehensive analysis of 2,1-Benzisoxazole derivatives against established standards in anticancer, antipsychotic, anticonvulsant, and antimicrobial applications, supported by experimental data and detailed protocols.

The 2,1-benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This guide provides an objective comparison of the efficacy of various 2,1-benzisoxazole derivatives against known standards in key therapeutic areas. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of this promising class of compounds.

Anticancer Activity

Several 2,1-benzisoxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of crucial enzymes and signaling pathways involved in cancer progression, such as histone deacetylases (HDACs), leading to the induction of apoptosis.^[1]

Comparative Efficacy Data (IC50 Values in μ M)

Derivative/Standard	Cell Line	IC50 (μM)	Reference
PTB	MV4-11 (AML)	2	[1]
Compound 19	SNB-75 (CNS)	- (%GI=35.49)	[2]
Compound 20	SNB-75 (CNS)	- (%GI=31.88)	[2]
Gefitinib (Standard)	A549 (Lung)	-	[3]
Paclitaxel (Standard)	Multiple	Varies	[4]

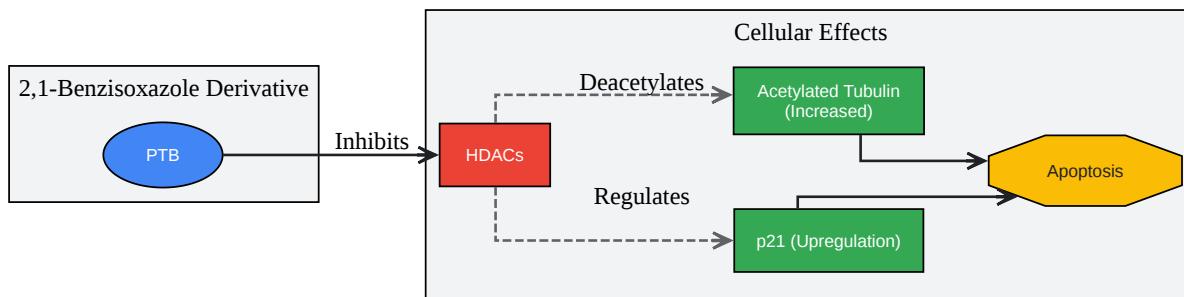
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. %GI: Percent growth inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of 2,1-benzisoxazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., Paclitaxel) for a specified period (e.g., 72 hours).
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
- **Formazan Solubilization:** The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC50 Calculation:** The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathway: HDAC Inhibition by a 2,1-Benzisoxazole Derivative



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Caption: Proposed mechanism of anticancer action for a 2,1-benzisoxazole derivative (PTB).

Antipsychotic Activity

Atypical antipsychotic drugs often exhibit potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.^[5] Several 2,1-benzisoxazole derivatives have been synthesized and evaluated for their binding affinities to these key receptors, with some showing promise as potential antipsychotic agents.

Comparative Efficacy Data (Receptor Binding Affinity Ki in nM)

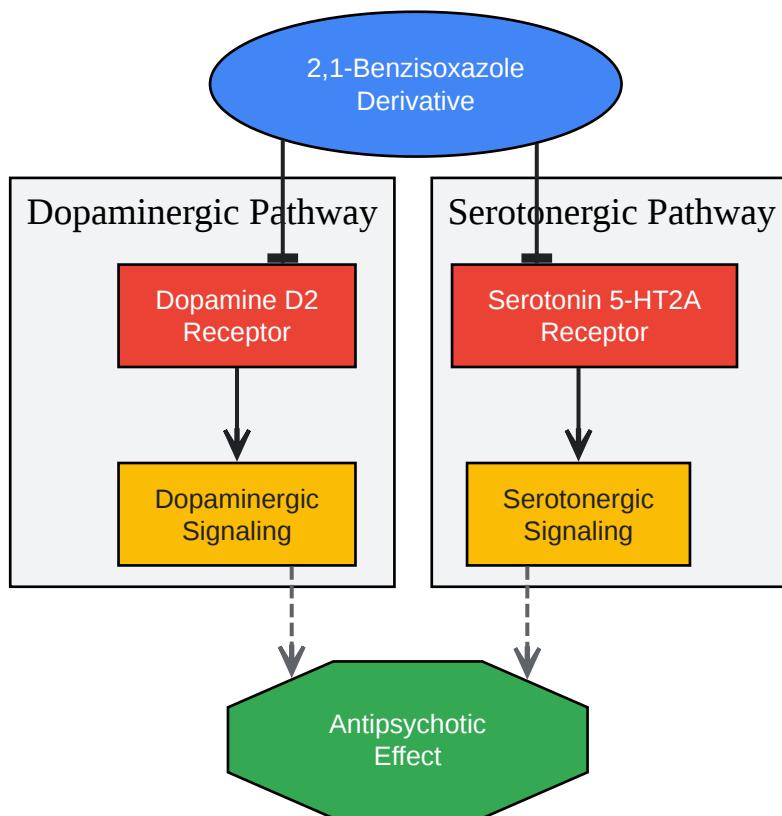
Derivative/Standard	Dopamine D2 (Ki, nM)	Serotonin 5-HT2A (Ki, nM)	Reference
Compound 27	High Affinity	High Affinity	[6]
Haloperidol (Standard)	0.517	-	[7]
Risperidone (Standard)	-	-	[5]
Olanzapine (Standard)	12.8	-	[7]

Ki: Inhibition constant. A lower value indicates higher binding affinity.

Experimental Protocol: Radioligand Receptor Binding Assay

- Membrane Preparation: Cell membranes expressing the target receptor (e.g., human D2 or 5-HT2A receptors) are prepared from cell cultures or animal tissues.
- Assay Setup: In a multiwell plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound.
- Incubation: The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.
- Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
- Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

Signaling Pathway: Dual D2/5-HT2A Receptor Antagonism



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Caption: Dual antagonism of D2 and 5-HT2A receptors by antipsychotic 2,1-benzisoxazoles.

Anticonvulsant Activity

Certain 2,1-benzisoxazole derivatives have shown potent anticonvulsant effects in preclinical models, suggesting their potential in the treatment of epilepsy. The maximal electroshock (MES) seizure test is a primary screening model to identify compounds effective against generalized tonic-clonic seizures.

Comparative Efficacy Data (ED50 in mg/kg)

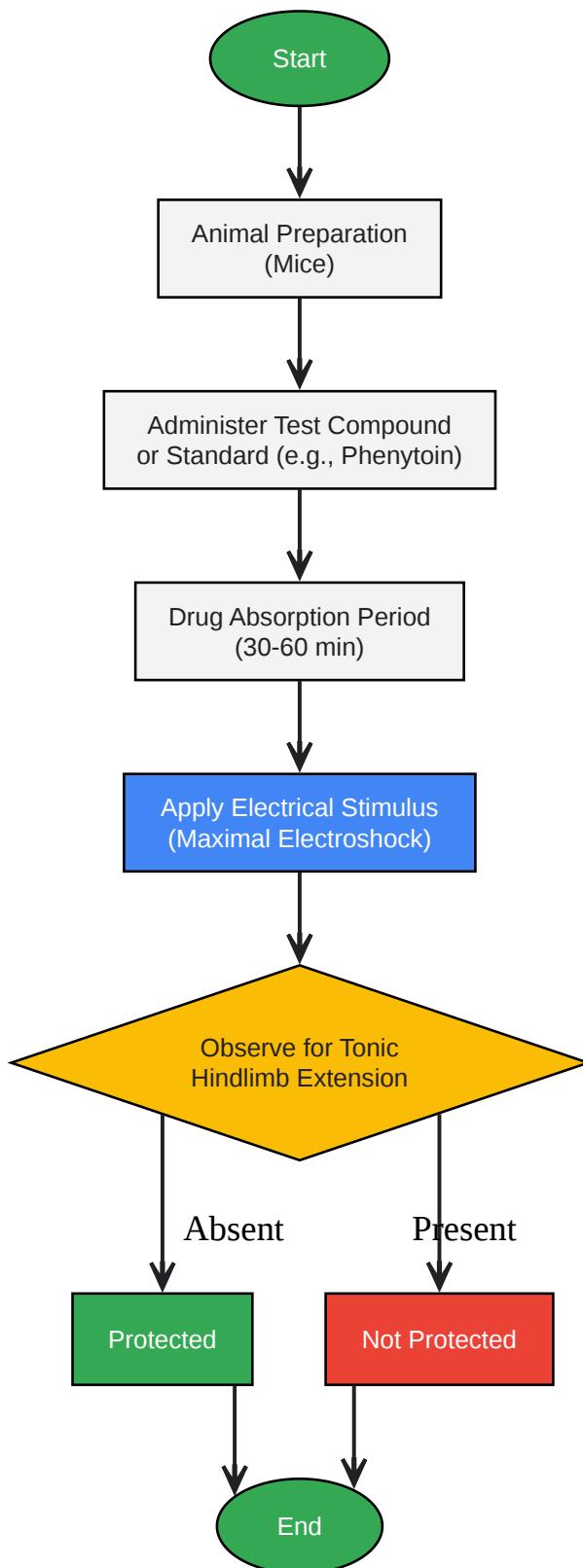
Derivative/Standard	MES Test (ED50, mg/kg)	scPTZ Test (ED50, mg/kg)	Reference
Compound 8a	14.90	-	[8]
Compound 7d	-	42.30	[8]
Compound 14	49.6	67.4	[9]
Phenytoin (Standard)	Varies (e.g., ~9.3)	Inactive	[10]
Ethosuximide (Standard)	Inactive	Varies	[8]

ED50: Median effective dose required to produce a therapeutic effect in 50% of the population. A lower value indicates higher potency.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

- Animal Preparation: Male ICR mice are commonly used.[11] The test compound or a standard drug (e.g., Phenytoin) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
- Acclimation: Animals are allowed a period for drug absorption (e.g., 30-60 minutes).
- Electrode Application: Corneal electrodes are placed on the eyes of the mouse after applying a drop of local anesthetic.
- Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
- Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
- Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.[11]
- ED50 Calculation: The ED50 is calculated based on the dose-response data from different groups of animals.

Experimental Workflow: MES Test



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Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant screening test.

Antimicrobial Activity

2,1-Benzisoxazole derivatives have also been investigated for their antibacterial and antifungal properties. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Efficacy Data (MIC in $\mu\text{g/mL}$)

Derivative/Standard	S. aureus	E. coli	K. pneumoniae	C. albicans	Reference
Compound 3	-	-	-	-	[5]
Benzonaphtho & Tolyl substituted compounds	-	-	20	-	[12]
Ampicillin (Standard)	Varies	Varies	Varies	-	[12]
Clotrimazole (Standard)	-	-	-	Varies	[12]

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

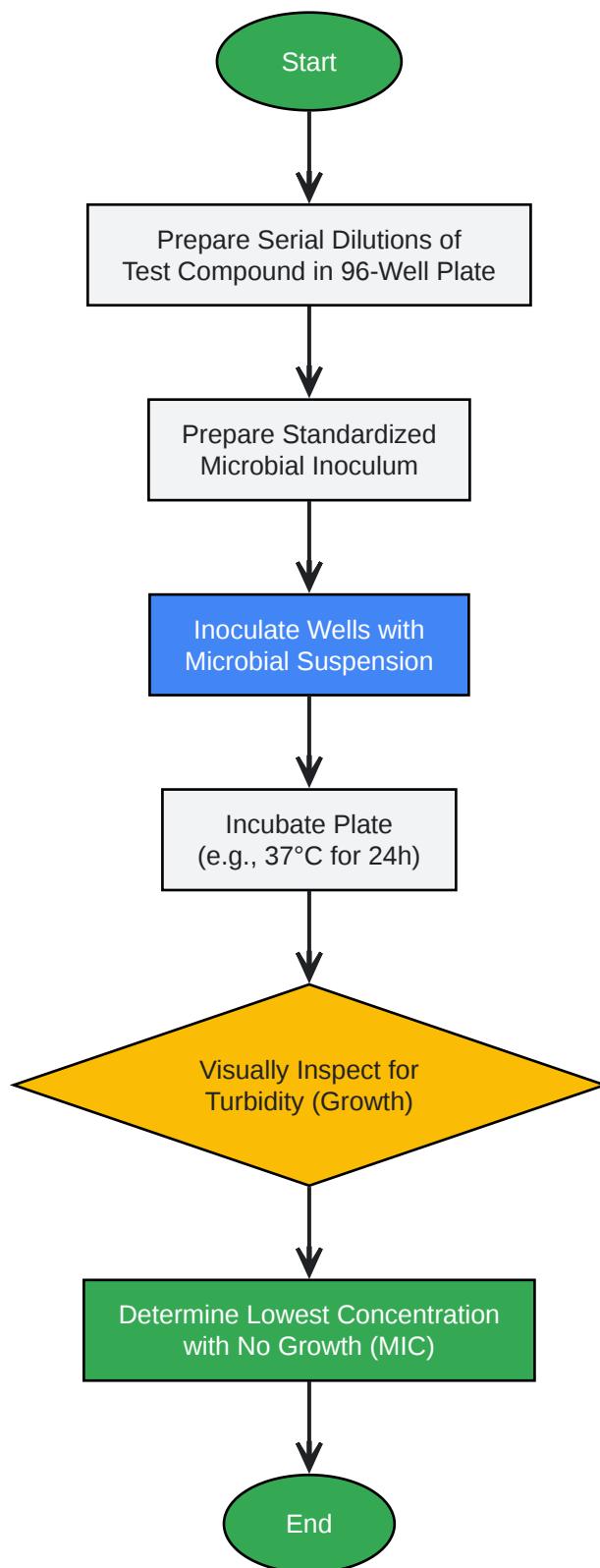
Experimental Protocol: Broth Microdilution for MIC Determination

- Preparation of Compounds: Serial two-fold dilutions of the test compounds and standard antibiotics are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
- Inoculum Preparation: A standardized bacterial or fungal suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8 \text{ CFU/mL}$).[\[13\]](#) This

is then further diluted to achieve a final concentration of about 5×10^5 CFU/mL in the wells.

- Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.[13] A growth control well (no compound) and a sterility control well (no inoculum) are included.
- Incubation: The plate is incubated at an appropriate temperature (e.g., $35 \pm 2^\circ\text{C}$) for 16-20 hours.[13]
- MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[13]

Experimental Workflow: MIC Determination



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

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